N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-17(19-7-6-18(30-19)14-8-10-31-13-14)12-23-21(28)22(29)24-15-3-1-4-16(11-15)25-9-2-5-20(25)27/h1,3-4,6-8,10-11,13,17,26H,2,5,9,12H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNIHJAFBKHXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps may include:
Formation of the furan-thiophene intermediate: This can be achieved through a cross-coupling reaction between a furan derivative and a thiophene derivative under palladium-catalyzed conditions.
Introduction of the oxalamide moiety: The intermediate can be reacted with oxalyl chloride to form the oxalamide linkage.
Addition of the pyrrolidinone group: The final step involves the coupling of the oxalamide intermediate with a pyrrolidinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide and pyrrolidinone groups can be reduced to their corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Synthetic Routes
The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. Common synthetic strategies include:
- Condensation Reactions : Combining thiophene and furan derivatives under acidic or basic conditions to form the desired compound.
- Functional Group Modifications : Utilizing reagents like boron trifluoride etherate for ether formation or amine coupling reactions to introduce the oxopyrrolidine moiety.
Industrial Production
In an industrial context, the production may employ continuous flow synthesis techniques to enhance efficiency and scalability. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Biological Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties : The thiophene and furan components are known for their antimicrobial activities. Research indicates that this compound may exhibit effectiveness against various bacterial strains, making it a potential candidate for antibiotic development.
3. Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have shown promise in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity, particularly against breast cancer cells, indicating a structure–activity relationship that could guide future drug development efforts.
Case Study 2: Antimicrobial Efficacy
A research team examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study found that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for new antibiotic therapies.
Chemical Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to yield sulfoxides or sulfones.
- Reduction : Reduction reactions can convert carbonyl groups to alcohols.
- Substitution Reactions : The presence of nucleophilic sites allows for substitution reactions with halogens or other electrophiles.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic and steric properties. Additionally, the combination of oxalamide and pyrrolidinone groups can enhance its binding affinity and specificity towards certain biological targets.
Biological Activity
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 2034434-95-0 |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain thiophene-containing compounds demonstrate enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the structure of the compound may contribute to its effectiveness against Gram-positive bacteria .
Anticancer Potential
The compound's structural components, particularly the furan and thiophene moieties, are known to influence cellular pathways related to cancer. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms may involve the inhibition of key enzymes or receptors that promote tumor growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Disruption of Cell Membranes : The compound may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit critical enzymes involved in bacterial metabolism or cancer cell survival.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antibacterial Properties : A study involving N-substituted derivatives showed improved potency against various bacterial strains compared to traditional antibiotics, indicating potential applications in treating resistant infections .
- Cancer Cell Line Studies : Research focusing on compounds with similar furan and thiophene structures demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications to these scaffolds could enhance therapeutic efficacy .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thiophene-furan heterocyclic system, a hydroxyethyl linker, and an ethanediamide group bonded to a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. These features confer polarity (via the hydroxyl and amide groups) and π-conjugation (via aromatic rings), impacting solubility, hydrogen-bonding capacity, and electronic interactions with biological targets. Structural confirmation requires 1H/13C NMR, IR spectroscopy, and X-ray crystallography to resolve stereochemistry and tautomerism .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Suzuki-Miyaura coupling to assemble the thiophene-furan core under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Step 2 : Hydroxyethyl group introduction via nucleophilic substitution or reduction of a ketone intermediate.
- Step 3 : Amidation using oxalyl chloride or EDCI/HOBt coupling to attach the 3-(2-oxopyrrolidin-1-yl)phenyl moiety . Critical Note : Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How is the compound characterized for purity and stability?
- Purity : HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition. The hydroxyl and amide groups are prone to degradation under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- DoE (Design of Experiments) : Vary parameters like temperature, solvent (DMF vs. THF), and catalyst loading. For example, increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% improved coupling efficiency by 18% in pilot trials .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., dimerization) .
- Table 1 : Yield optimization under varying conditions:
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2 | DMF/H₂O | 80 | 62 |
| 5 | THF/H₂O | 70 | 78 |
| 5 | DMF/H₂O | 80 | 85 |
Q. What methodologies are used to resolve contradictory biological activity data across assays?
Discrepancies in IC₅₀ values (e.g., anticancer activity in MCF-7 vs. HepG2 cells) may arise from:
- Membrane Permeability : LogP calculations (e.g., Schrödinger QikProp) predict differential cellular uptake .
- Metabolic Stability : Liver microsome assays (rat/human) identify rapid degradation in certain models .
- Target Selectivity : Molecular docking (AutoDock Vina) reveals varying binding affinities to kinases (e.g., EGFR vs. VEGFR2) .
Q. How can computational modeling guide structural modifications for enhanced activity?
- DFT Calculations : Evaluate electron density distribution to predict sites for electrophilic substitution (e.g., adding electron-withdrawing groups to the phenyl ring enhances target binding) .
- MD Simulations : Assess conformational flexibility of the hydroxyethyl linker; rigid analogs show improved pharmacokinetics in murine models .
Q. What analytical strategies address solubility challenges in in vivo studies?
- Co-solvents : Use cyclodextrins or PEG-400 to increase aqueous solubility (up to 1.2 mg/mL) .
- Prodrug Design : Esterification of the hydroxyl group improves bioavailability (e.g., acetate prodrug showed 3.5× higher Cmax in rats) .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across literature reports?
- Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity to redox-active compounds like this one, which may interfere with formazan formation .
- Cell Line Heterogeneity : Expression levels of efflux pumps (e.g., P-gp) in HeLa vs. A549 cells alter intracellular concentrations .
Methodological Recommendations
- Synthetic Protocol : Prioritize Pd-catalyzed cross-coupling with rigorous exclusion of oxygen to prevent catalyst deactivation .
- Biological Testing : Include negative controls (e.g., compound vehicle) and orthogonal assays (e.g., caspase-3 activation) to confirm activity .
- Computational Validation : Cross-validate docking results with experimental mutagenesis data (e.g., EGFR T790M mutation reduces binding by 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
